ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may involve the use of ethyl acetoacetate and subsequent functional group modifications to introduce the ethoxy and hydroxy groups .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield an aldehyde or ketone, while reduction of the carboxylate group would produce an alcohol .
Scientific Research Applications
Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific pathways involved in cell signaling, apoptosis, or inflammation .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound is structurally similar but has a methyl group instead of an ethoxy group.
Ethyl 2-methylindole-3-carboxylate: Another similar compound, differing by the presence of a methyl group at the 2-position.
Uniqueness: Ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate is unique due to the presence of both ethoxy and hydroxy groups, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different reactivity and interactions with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12-11(13(16)18-4-2)9-7-8(15)5-6-10(9)14-12/h5-7,14-15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJFLHDXGPQXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354974 |
Source
|
Record name | ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66866-41-9 |
Source
|
Record name | ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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